Spironolactone Impurity G
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Overview
Description
Spironolactone Impurity G, also known as 6.BETA.-HYDROXY-SPIRONOLACTONE, is a chemical compound with the molecular formula C24H32O5S and a molecular weight of 432.573. It is a derivative of spironolactone, a well-known diuretic and antihypertensive medication.
Scientific Research Applications
Spironolactone Impurity G has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on different physiological pathways.
Preparation Methods
The synthesis of Spironolactone Impurity G involves several steps, starting from spironolactone. The key synthetic route includes the hydroxylation of spironolactone at the 6-beta position. This reaction typically requires specific reagents and conditions to achieve the desired stereochemistry. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Spironolactone Impurity G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Mechanism of Action
The mechanism of action of Spironolactone Impurity G involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways and cellular processes .
Comparison with Similar Compounds
Spironolactone Impurity G is unique compared to other similar compounds due to its specific stereochemistry and functional groups. Similar compounds include:
Spironolactone: The parent compound from which this compound is derived.
Canrenone: Another derivative of spironolactone with different chemical properties.
Properties
IUPAC Name |
S-[(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5S/c1-13(25)30-21-19-15(22(2)8-4-14(26)12-17(22)20(21)28)5-9-23(3)16(19)6-10-24(23)11-7-18(27)29-24/h12,15-16,19-21,28H,4-11H2,1-3H3/t15-,16-,19+,20-,21-,22+,23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJXLWZYONFCD-YGIRGZTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1C2C(CCC3(C2CCC34CCC(=O)O4)C)C5(CCC(=O)C=C5C1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]34CCC(=O)O4)C)[C@]5(CCC(=O)C=C5[C@@H]1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880106-10-5 |
Source
|
Record name | 6beta-Hydroxy-spironolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880106105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-HYDROXY-SPIRONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH8L8AL2LR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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